2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
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Overview
Description
2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of appropriate benzyl sulfides with thiadiazole precursors. One common method includes the reaction of 4-methoxybenzyl chloride and 4-methylbenzyl chloride with thiourea in the presence of a base, followed by cyclization to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles.
Scientific Research Applications
2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, in its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer research, it may induce apoptosis through the activation of specific signaling pathways and the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole include other thiadiazole derivatives such as:
- 2-[(4-Methylbenzyl)sulfanyl]-5-[(4-nitrophenyl)methylidene]-1,3,4-thiadiazole
- 2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of methoxy and methylbenzyl groups, which may confer distinct reactivity and biological effects .
Properties
Molecular Formula |
C18H18N2OS3 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H18N2OS3/c1-13-3-5-14(6-4-13)11-22-17-19-20-18(24-17)23-12-15-7-9-16(21-2)10-8-15/h3-10H,11-12H2,1-2H3 |
InChI Key |
YFZUBSGYDDQWMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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